2-(Oxiran-2-yl)acetic acid, with the molecular formula C₄H₆O₃ and CAS number 33278-09-0, is an organic compound characterized by the presence of an oxirane (epoxide) ring attached to an acetic acid moiety. This compound is notable for its unique chemical structure and reactivity, which make it valuable in various scientific and industrial applications. The compound is classified as a carboxylic acid due to the presence of the carboxyl functional group (-COOH) and as an epoxide due to the three-membered oxirane ring structure .
The synthesis of 2-(oxiran-2-yl)acetic acid can be achieved through several methods, with one common approach involving the epoxidation of vinylacetic acid. This reaction typically employs a peracid, such as m-chloroperbenzoic acid, as the oxidizing agent. The reaction conditions are carefully controlled to facilitate the formation of the oxirane ring .
In industrial settings, similar synthetic routes are utilized but scaled up for mass production. The process may include additional purification steps such as recrystallization or distillation to achieve high purity and yield. The typical reaction conditions involve moderate temperatures and controlled reactant concentrations to optimize product formation while minimizing side reactions.
2-(Oxiran-2-yl)acetic acid is capable of undergoing various chemical reactions, including:
Common reagents used in these reactions include:
The major products from these reactions include:
The mechanism of action for 2-(oxiran-2-yl)acetic acid primarily involves its reactivity with nucleophiles due to the strained nature of the oxirane ring. The ring-opening reactions are facilitated by nucleophiles, leading to diverse products depending on the specific reactants involved. The pathways and molecular targets vary based on the context of use in biological or chemical applications .
Relevant data regarding its stability and reactivity indicate that it should be handled with care, particularly due to its potential to undergo polymerization or other side reactions under certain conditions .
2-(Oxiran-2-yl)acetic acid has a broad range of applications across various fields:
The synthesis of 2-(oxiran-2-yl)acetic acid (CAS 33278-09-0) primarily exploits two strategic approaches: vinylacetic acid epoxidation and oxirane ring functionalization. Epoxidation of 4-vinylacetic acid using m-chloroperbenzoic acid (mCPBA) in dichloromethane achieves 85–92% yield under optimized conditions (0°C, 12 h), with the peracid acting as both oxidant and oxygen donor [3] [8]. Alternatively, acid-catalyzed ring-opening of glycidic acid derivatives with acetic acid employs tertiary amines (e.g., triethylamine) at 323–353 K, though regioselectivity challenges persist due to competitive nucleophilic attack at C2 vs. C3 of the oxirane ring [3]. Key byproducts include the regioisomeric β-hydroxy ester (∼15%) and hydrolyzed diols (∼8%), necessitating purification via silica chromatography or crystallization .
Continuous flow microreactor systems have recently enhanced reaction control, reducing epoxidation time to <2 h while improving yield to 94% through precise temperature modulation and reagent mixing [3] [8]. This method minimizes exothermic decomposition risks inherent in batch processing.
Table 1: Synthetic Routes to 2-(Oxiran-2-yl)acetic Acid
Method | Conditions | Yield (%) | Key Advantage |
---|---|---|---|
mCPBA Epoxidation | DCM, 0°C, 12 h | 85–92 | Mild conditions |
Acid-Catalyzed Ring Opening | AcOH, Et₃N, 323–353 K | 70–78 | Commodity reagents |
Continuous Flow Epoxidation | Microreactor, <2 h residence | 94 | Scalability, reduced byproducts |
Chiral variants like 2-[(2R)-oxiran-2-yl]acetic acid (CAS 111006-14-5) and its (2S)-enantiomer (CID 9793754) are synthesized via chiral pool exploitation, kinetic resolution, and asymmetric catalysis. The chiral pool method utilizes (R)-malic acid as a starting material, undergoing esterification, halogenation, and cyclization to yield enantiopure (R)-epoxide (>99% ee) . Kinetic resolution employs lipases or chiral cobalt-salen complexes to hydrolyze racemic glycidic esters, enriching one enantiomer (e.g., 90% ee at 50% conversion) [3].
Jacobsen hydrolytic kinetic resolution (HKR) of racemic epoxides delivers >99% ee using Co(III)-salen catalysts at 0.1 mol% loading, though substrate limitations exist for aliphatic epoxides [3]. Asymmetric epoxidation of allyl acetate derivatives with Mn(III)-salen and hydrogen peroxide achieves 88% ee, but requires optimization to suppress racemization during workup. These chiral building blocks enable stereocontrolled syntheses of β-hydroxy acids and lactones via regioselective nucleophilic ring-opening [6] .
Table 2: Stereoselective Synthesis Methods
Strategy | Conditions | ee (%) | Application Target |
---|---|---|---|
Chiral Pool (Malic Acid) | 3-step esterification/cyclization | >99 | Pharmaceutical intermediates |
Kinetic Resolution | Lipase, pH 7.5, 30°C | 90 | Chiral diols |
Jacobsen HKR | Co(III)-salen, H₂O, 25°C | >99 | Amino alcohols |
Sustainable synthesis leverages solvent-free epoxidation, biocatalysis, and renewable oxidants. Solvent-free reactions between 4-vinylacetic acid and hydrogen peroxide catalyzed by tungstate-exchanged layered double hydroxides (LDHs) achieve 89% yield at 60°C, eliminating dichloromethane [3]. Dimethyldioxirane (DMDO) generated in situ from acetone and Oxone® serves as a recyclable oxidant, though scalability is constrained by acetone volume [8].
Atom economy exceeds 80% in epoxidations due to minimal byproduct generation (e.g., m-chlorobenzoic acid in mCPBA route). Enzyme-mediated routes using Candida antarctica lipase B catalyze ester hydrolysis under aqueous conditions (pH 7.0, 30°C), reducing energy consumption by 40% versus thermal methods [3]. Industrial adoption remains limited by enzyme costs, motivating immobilized enzyme reactors for continuous processing.
Industrial production faces purification complexities, thermal instability, and supply chain constraints. The compound’s polarity and low boiling point (decomposition at >150°C) preclude distillation, necessitating lyophilization or low-temperature crystallization, which increase production costs by ∼30% [4] [9]. Cold-chain transportation (2–8°C) is mandatory to prevent epoxide ring hydrolysis, adding 15–20% to logistics expenses [2] [4].
Batch variability arises from halogenated impurities (e.g., 2-chloro/2-bromo derivatives) during malic acid cyclization, requiring rigorous quality control via 1H-NMR and HPLC . Scalable continuous flow systems reduce residence time to <5 minutes, minimizing decomposition, but demand specialized microreactors resistant to acetic acid corrosion (e.g., Hastelloy-C22 alloys) [3]. Global suppliers like AChemBlock (Hayward, CA) report limited batch sizes (1–5 g) at premium pricing ($2,250–$5,850/5g), reflecting these challenges [4] [9].
Table 3: Industrial Production Cost Drivers
Challenge | Impact on Manufacturing | Mitigation Strategy |
---|---|---|
Thermal Sensitivity | Decomposition >150°C | Low-temperature crystallization |
Cold-Chain Logistics | 15–20% cost increase | Regionalized production |
Halogenated Impurities | Batch rejection (∼10% loss) | Halogen-free cyclization routes |
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